Tert-butyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Tert-butyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: . This compound features a tert-butyl group attached to a tetrahydronaphthalene ring system with an amino group at the 3-position and a carboxylate group at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reaction Steps: The carboxylic acid group is esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting tert-butyl ester is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where the reaction mixture is heated and stirred continuously to ensure complete conversion.
Continuous Flow Process: Some industrial setups use continuous flow reactors to enhance efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Tert-butyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Naphthalene Derivatives: These compounds also contain a fused aromatic ring system and are used in various chemical syntheses.
Uniqueness: Tert-butyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h8-9H,4-7,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNFHBKEEYWXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C2CCCCC2=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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